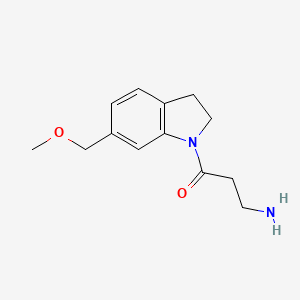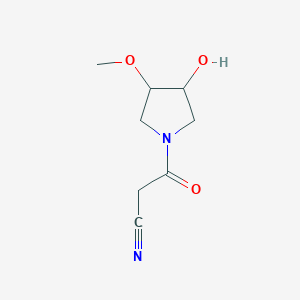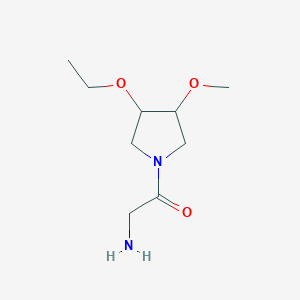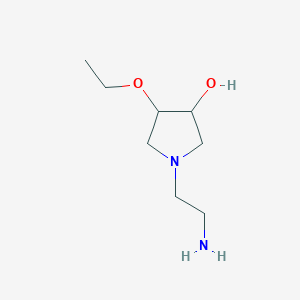
4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)piperidine
Übersicht
Beschreibung
4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)piperidine is a chemical compound characterized by the presence of both fluorine and pyrrolidine functionalities. This compound has a molecular weight of 234.29 g/mol and is known for its unique structural features, which include a pyrrolidine ring substituted with a methoxymethyl group and two fluorine atoms . The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)piperidine typically involves the construction of the pyrrolidine ring followed by the introduction of the methoxymethyl and fluorine substituents. One common approach is to start with a suitable pyrrolidine precursor and perform functionalization reactions to introduce the desired substituents. For example, the methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. Additionally, the selection of appropriate solvents and catalysts is crucial to achieving the desired reaction conditions and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The fluorine atoms and methoxymethyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halides, alkoxides, or amines can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)piperidine has several scientific research applications, including:
Biology: It serves as a probe in biochemical studies to investigate the interactions of fluorinated compounds with biological systems.
Medicine: The compound’s unique structural features make it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of 4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The methoxymethyl group can also influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)methanone: This compound shares the pyrrolidine and fluorine functionalities but differs in the presence of a methanone group instead of a piperidine ring.
4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethanol: Similar in structure but contains an ethanol group, which affects its chemical properties and reactivity.
Uniqueness
4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)piperidine is unique due to its combination of a piperidine ring with fluorine and methoxymethyl substituents. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Eigenschaften
IUPAC Name |
4-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O/c1-16-7-10-6-11(12,13)8-15(10)9-2-4-14-5-3-9/h9-10,14H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDUKDJTFHMHEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1C2CCNCC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one](/img/structure/B1493120.png)



![(2-(2-azidoethyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493127.png)
![3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1493128.png)
![6-(2-Azidoethyl)-8-(methoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1493129.png)
![1-(2-Azidoethyl)decahydrobenzo[e][1,4]oxazepine](/img/structure/B1493132.png)


